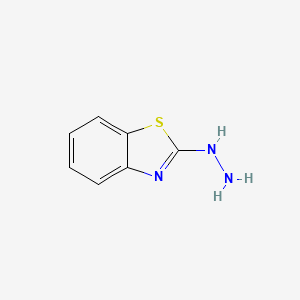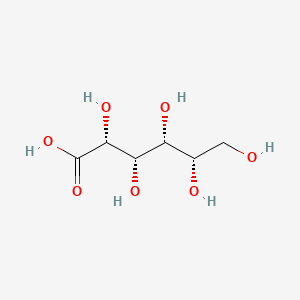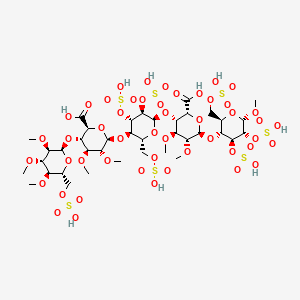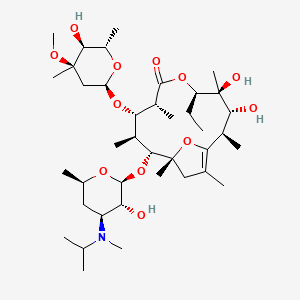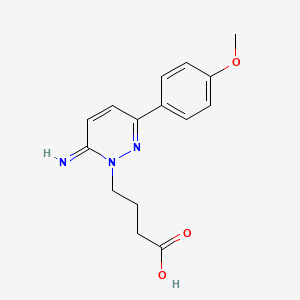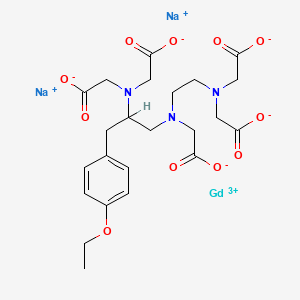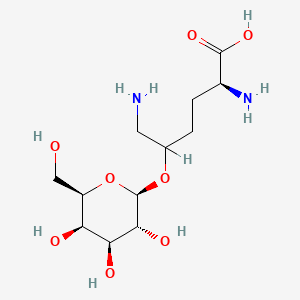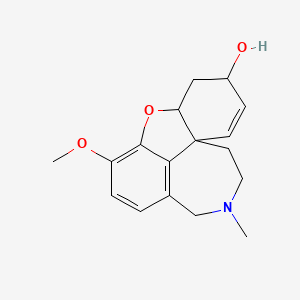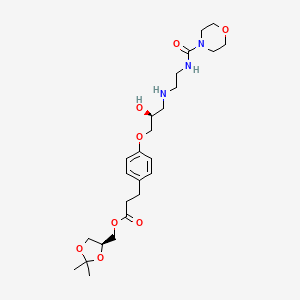
兰地洛尔
概述
描述
Landiolol is an ultra-short-acting, highly selective beta-1 adrenergic receptor antagonist. It is primarily used for the rapid control of ventricular rate in cases of supraventricular tachycardia, atrial fibrillation, and atrial flutter. Landiolol is known for its rapid onset and short duration of action, making it particularly useful in acute settings .
科学研究应用
Landiolol has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage tachyarrhythmias in critically ill patients, including those with sepsis-related tachyarrhythmias . Additionally, landiolol is being investigated for its potential therapeutic effects in pediatric patients and its use in managing perioperative tachycardia .
作用机制
Landiolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This blockade inhibits the positive chronotropic effects of catecholamines such as adrenaline and noradrenaline, leading to a reduction in heart rate. The drug’s ultra-short duration of action is due to its rapid hydrolysis by carboxylesterase and pseudocholinesterase .
安全和危害
Landiolol should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Landiolol is currently under review by the U.S. Food and Drug Administration for approval for the short-term reduction of ventricular rate in patients with supraventricular tachycardia, including atrial fibrillation and atrial flutter . If approved, it is expected to become a cornerstone therapy in the management of tachycardia in critically ill patients .
生化分析
Biochemical Properties
Landiolol interacts with β1-adrenergic receptors, exhibiting a potent negative chronotropic effect and a limited negative inotropic potential . Its high β1-selectivity and ultra-short elimination half-life (around 4 min) make it an ideal agent for heart rate control .
Cellular Effects
Landiolol influences cell function by modulating the activity of β1-adrenergic receptors, which play a crucial role in cell signaling pathways and cellular metabolism . By blocking these receptors, Landiolol can effectively control heart rate and reduce the risk of tachyarrhythmias .
Molecular Mechanism
At the molecular level, Landiolol exerts its effects by binding to β1-adrenergic receptors, inhibiting their activity and thereby reducing heart rate . This interaction results in a decrease in the intracellular levels of cAMP, leading to a reduction in the activity of protein kinase A (PKA) and ultimately a decrease in heart rate .
Temporal Effects in Laboratory Settings
The effects of Landiolol are rapid due to its ultra-short elimination half-life . This allows for quick control of heart rate in acute settings, such as during surgery or in the management of tachyarrhythmias .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, Landiolol’s efficacy and safety have been demonstrated in clinical trials .
Metabolic Pathways
Landiolol is involved in the adrenergic signaling pathway, where it interacts with β1-adrenergic receptors . By blocking these receptors, Landiolol can modulate the downstream effects of adrenergic signaling, including heart rate and contractility .
Transport and Distribution
Given its mechanism of action, it is likely that Landiolol is distributed throughout the body via the bloodstream, where it can reach and interact with β1-adrenergic receptors in various tissues .
Subcellular Localization
Landiolol, as a β1-adrenergic receptor blocker, is likely to be localized at the cell membrane where these receptors are found . By binding to these receptors, Landiolol can inhibit their activity and exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: Landiolol hydrochloride can be synthesized using a phase transfer catalysis method. The process involves the reaction of para hydroxybenzene propanoic acid with (2,2-dimethyl-1,3-dioxolan-4S)-methyl chloride in the presence of potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide. The reaction is carried out at a temperature of 115-120°C for 7-8 hours .
Industrial Production Methods: The industrial production of landiolol hydrochloride involves the use of cheap and easily available raw materials. The process is designed to be environmentally friendly, with high stability and repeatability. The final product is obtained through a saturated ammonium chloride solution/dilute hydrochloric acid solution salt forming method .
化学反应分析
Types of Reactions: Landiolol undergoes various chemical reactions, including hydrolysis and esterification. It is rapidly hydrolyzed to an inactive form by carboxylesterase in the liver and pseudocholinesterase in the plasma .
Common Reagents and Conditions: The hydrolysis of landiolol involves the use of carboxylesterase and pseudocholinesterase. The reaction conditions are typically physiological, occurring in the liver and plasma .
Major Products Formed: The major product formed from the hydrolysis of landiolol is an inactive metabolite, which is rapidly eliminated from the body .
相似化合物的比较
Landiolol is often compared to esmolol, another short-acting beta-1 adrenergic receptor antagonist. Landiolol has a higher selectivity for beta-1 receptors and a shorter half-life compared to esmolol. Additionally, landiolol does not exhibit pharmacochaperoning activity, which can lead to rebound effects upon drug discontinuation .
Similar Compounds:- Esmolol
- Metoprolol
- Atenolol
Landiolol’s unique properties, such as its ultra-short duration of action and high selectivity for beta-1 receptors, make it a valuable addition to the pharmacological management of acute cardiac conditions .
属性
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSZGFJQKSLLH-RBBKRZOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158026 | |
| Record name | Landiolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133242-30-5 | |
| Record name | Landiolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Landiolol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Landiolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Landiolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Landiolol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of landiolol?
A1: Landiolol exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []
Q2: How does landiolol's high cardioselectivity impact its clinical use?
A2: Landiolol's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.
Q3: How does landiolol affect myocardial energy metabolism during ischemia-reperfusion injury?
A3: In rat models of ischemia-reperfusion injury, high concentrations of landiolol (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.
Q4: Does landiolol affect seizure activity during electroconvulsive therapy?
A4: Studies have shown that landiolol, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.
Q5: What is the molecular formula and weight of landiolol hydrochloride?
A5: The molecular formula of landiolol hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.
Q6: Are there specific material compatibility concerns when administering landiolol intravenously?
A6: While specific material compatibility data is limited in the provided research, landiolol is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.
Q7: What is the elimination half-life of landiolol, and how does it compare to other β-blockers?
A7: Landiolol has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []
Q8: How is landiolol metabolized in the body?
A8: Landiolol is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.
Q9: Has landiolol been shown to be effective in managing atrial fibrillation in preclinical models?
A9: Research in a rat model of myocardial infarction demonstrated that early intravenous landiolol administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that landiolol may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.
Q10: What evidence supports the use of landiolol in managing electrical storm?
A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, landiolol successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for landiolol in managing difficult-to-treat electrical storms.
Q11: Are there ongoing research efforts exploring alternative routes of landiolol administration?
A11: While landiolol is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.
Q12: What analytical techniques are commonly employed to measure landiolol concentrations in biological samples?
A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify landiolol concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.
Q13: When was landiolol first approved for clinical use, and for what indication?
A13: Landiolol hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.
Q14: Are there any emerging applications of landiolol outside of its traditional cardiovascular indications?
A14: Researchers are actively exploring landiolol's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



